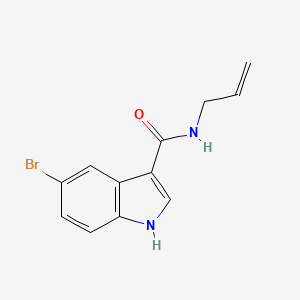
5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide, also known as BRINCPIC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of indole-3-carboxamide and has shown promising results in various studies. In
Wirkmechanismus
The mechanism of action of 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide is not well understood. However, it has been suggested that 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide may exert its anticancer effects by inhibiting the activity of specific enzymes involved in cell growth and proliferation. Furthermore, it has been proposed that 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide may reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide has been shown to protect against neuronal damage by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide has been found to affect various biochemical and physiological processes. In cancer cells, 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide has been shown to inhibit the activity of specific enzymes involved in cell growth and proliferation, leading to cell death. In animal models of inflammatory diseases, 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide has been found to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide has been shown to protect against neuronal damage by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide in lab experiments is its potential therapeutic applications. It has shown promising results in various studies and may have the potential to be developed into a new drug. However, one of the limitations of using 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide is its limited availability. It is a synthetic compound that is not commercially available, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide. One potential direction is the development of new drugs based on 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide. Additionally, further studies are needed to elucidate the mechanism of action of 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide and its potential therapeutic applications. Furthermore, studies are needed to investigate the safety and toxicity of 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide in animal models and humans. Finally, the synthesis of 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide needs to be optimized to improve its yield and reduce the cost of production.
Conclusion:
In conclusion, 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide is a synthetic compound that has shown promising results in various studies. It has potential therapeutic applications in cancer, inflammatory diseases, and neurodegenerative diseases. However, further studies are needed to elucidate its mechanism of action and potential therapeutic applications. Additionally, the synthesis of 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide needs to be optimized to improve its yield and reduce the cost of production.
Synthesemethoden
The synthesis of 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide involves the reaction of 5-bromoindole-3-carboxylic acid with propargylamine in the presence of N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then treated with acetic anhydride to obtain 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. In various studies, 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, 5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-2-5-14-12(16)10-7-15-11-4-3-8(13)6-9(10)11/h2-4,6-7,15H,1,5H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLUCQCPTSRTDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CNC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-prop-2-enyl-1H-indole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(Cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)propan-1-one](/img/structure/B7462327.png)
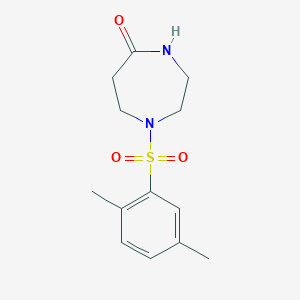

![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462348.png)
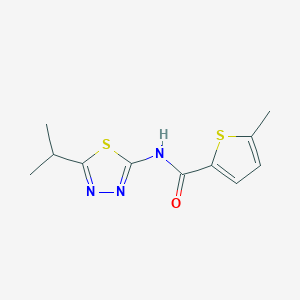
![7-Fluoro-3-[(3-methyl-1,2-oxazol-5-yl)methyl]quinazolin-4-one](/img/structure/B7462367.png)
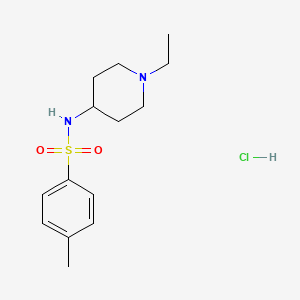

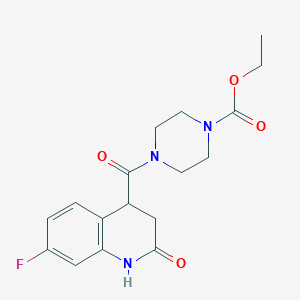
![5-Cyclopropyl-3-[[(4-ethoxy-3-methoxyphenyl)methyl-methylamino]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7462406.png)
![3-[(E)-3-phenylprop-2-enyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7462414.png)
![1-[[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B7462421.png)
![2-[[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B7462430.png)
![N-[[5-(2-phenyl-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide](/img/structure/B7462436.png)